Cas no 74610-87-0 (2-Ethynyl-5-nitrothiophene)

2-Ethynyl-5-nitrothiophene is a functionalized thiophene derivative featuring both ethynyl and nitro substituents, making it a versatile intermediate in organic synthesis and materials science. The ethynyl group enables click chemistry applications, particularly in Cu-catalyzed azide-alkyne cycloadditions (CuAAC), while the nitro group offers reactivity for further functionalization or reduction. Its conjugated structure lends utility in the development of conductive polymers, optoelectronic materials, and pharmaceutical scaffolds. The compound’s well-defined reactivity profile and stability under controlled conditions make it suitable for precise synthetic modifications. It is commonly employed in heterocyclic chemistry and as a building block for advanced molecular architectures.
2-Ethynyl-5-nitrothiophene structure
2-Ethynyl-5-nitrothiophene structure
Product Name:2-Ethynyl-5-nitrothiophene
CAS No:74610-87-0
MF:C6H3NO2S
MW:153.158519983292
CID:1029511
PubChem ID:5326132
Update Time:2025-05-19

2-Ethynyl-5-nitrothiophene Chemical and Physical Properties

Names and Identifiers

    • 2-Ethynyl-5-nitrothiophene
    • EN300-1855478
    • InChI=1/C6H3NO2S/c1-2-5-3-4-6(10-5)7(8)9/h1,3-4
    • DTXSID00416081
    • 74610-87-0
    • Inchi: 1S/C6H3NO2S/c1-2-5-3-4-6(10-5)7(8)9/h1,3-4H
    • InChI Key: JGYQLWPBUHPEOJ-UHFFFAOYSA-N
    • SMILES: S1C(C#C)=CC=C1[N+](=O)[O-]

Computed Properties

  • Exact Mass: 152.98844951g/mol
  • Monoisotopic Mass: 152.98844951g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 74.1Ų

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Additional information on 2-Ethynyl-5-nitrothiophene

Comprehensive Analysis of 2-Ethynyl-5-nitrothiophene (CAS No. 74610-87-0): Properties, Applications, and Industry Insights

2-Ethynyl-5-nitrothiophene (CAS No. 74610-87-0) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and versatile applications. This nitrothiophene derivative features an ethynyl group at the 2-position and a nitro group at the 5-position, making it a valuable intermediate in pharmaceuticals, agrochemicals, and material science. Researchers and industry professionals frequently search for terms like "2-Ethynyl-5-nitrothiophene synthesis", "CAS 74610-87-0 applications", and "nitrothiophene derivatives in drug discovery", reflecting its growing relevance.

The compound's molecular formula, C6H3NO2S, and molecular weight of 153.16 g/mol highlight its compact yet reactive nature. Its thiophene ring serves as a robust scaffold for further functionalization, while the nitro group enhances electrophilic properties, making it a candidate for click chemistry and cross-coupling reactions. Recent studies emphasize its role in developing OLED materials and conductive polymers, aligning with the global push for sustainable electronics. Searches for "green chemistry applications of nitrothiophenes" and "2-Ethynyl-5-nitrothiophene in organic electronics" underscore this trend.

In pharmaceutical research, 2-Ethynyl-5-nitrothiophene is explored as a building block for kinase inhibitors and antimicrobial agents. Its ability to modulate biological pathways has led to queries like "nitrothiophene-based drug candidates" and "CAS 74610-87-0 in medicinal chemistry". The compound's electron-withdrawing nitro group also facilitates bioisosteric replacements, a technique increasingly used to optimize drug potency and bioavailability.

From a synthetic perspective, the compound's ethynyl moiety enables Sonogashira coupling and cycloaddition reactions, pivotal in constructing complex molecular architectures. Laboratories often seek "safe handling protocols for 2-Ethynyl-5-nitrothiophene" and "storage conditions for nitrothiophene derivatives", emphasizing operational safety. Notably, its stability under inert atmospheres and compatibility with microwave-assisted synthesis further enhance its utility in high-throughput workflows.

Environmental and regulatory considerations are also critical. While not classified as hazardous under standard guidelines, proper waste disposal methods for nitroaromatic compounds remain a frequent search topic. The compound's biodegradability and eco-toxicity profile are areas of active research, particularly given the industry's shift toward green solvents and catalytic processes.

In summary, 2-Ethynyl-5-nitrothiophene (CAS No. 74610-87-0) exemplifies the intersection of innovation and practicality in modern chemistry. Its dual functionality as a pharmaceutical intermediate and material science precursor positions it as a compound of enduring interest, driven by queries such as "scalable synthesis of nitrothiophenes" and "emerging uses of ethynyl-substituted heterocycles". As research advances, its role in addressing challenges like drug resistance and energy-efficient materials will likely expand.

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